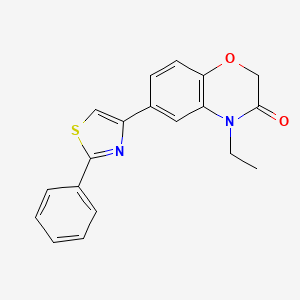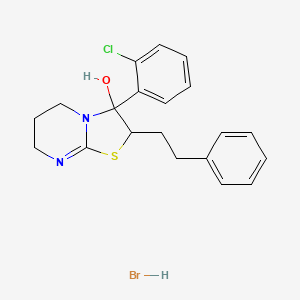
5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide” is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidines typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of functional groups such as the chlorophenyl and phenylethyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
Catalysis: Thiazolopyrimidines are used as catalysts in various organic reactions.
Material Science: These compounds are explored for their potential in creating novel materials with unique properties.
Biology
Enzyme Inhibition: Some thiazolopyrimidines act as inhibitors of specific enzymes, making them valuable in biochemical research.
Cell Signaling: They are studied for their role in modulating cell signaling pathways.
Medicine
Therapeutic Agents: Thiazolopyrimidines have shown promise as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Drug Development: Ongoing research focuses on developing new drugs based on thiazolopyrimidine scaffolds.
Industry
Agriculture: These compounds are investigated for their potential use as agrochemicals.
Pharmaceuticals: They are used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of thiazolopyrimidines involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to alter cell signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Pyrimidine Analogues: Compounds that share the pyrimidine ring but have different substituents.
Uniqueness
The unique combination of functional groups in “5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
86346-95-4 |
|---|---|
Molecular Formula |
C20H22BrClN2OS |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide |
InChI |
InChI=1S/C20H21ClN2OS.BrH/c21-17-10-5-4-9-16(17)20(24)18(12-11-15-7-2-1-3-8-15)25-19-22-13-6-14-23(19)20;/h1-5,7-10,18,24H,6,11-14H2;1H |
InChI Key |
VPUHJCNSGHMTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=CC=C4Cl)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


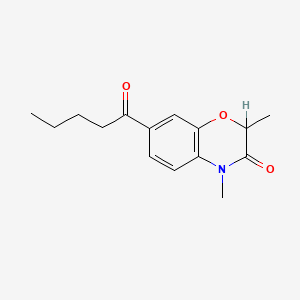
![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)
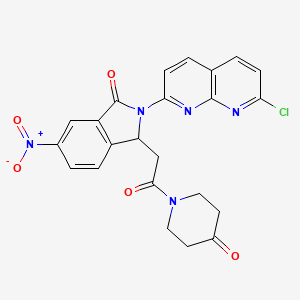

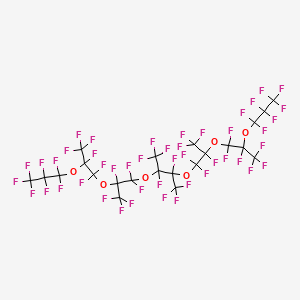


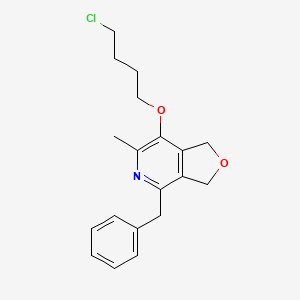
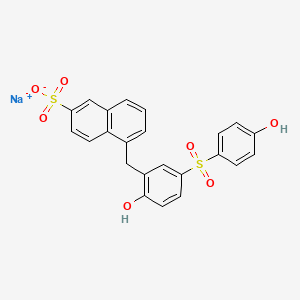

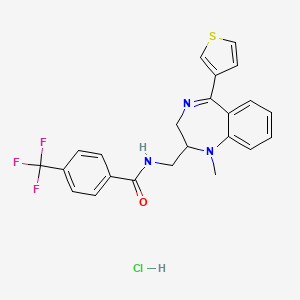
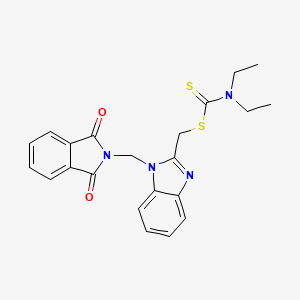
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
